Diphenyl aminooxyphosphonate

Description

BenchChem offers high-quality Diphenyl aminooxyphosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyl aminooxyphosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

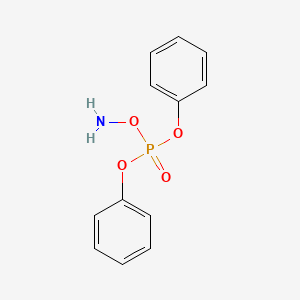

Structure

3D Structure

Properties

IUPAC Name |

amino diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINZSQJVKLWNOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660908 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88088-31-7 | |

| Record name | amino diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Diphenyl Aminooxyphosphonate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyl aminooxyphosphonate, systematically known as O-(diphenoxyphosphinyl)hydroxylamine and often abbreviated as DPPH, is a versatile and reactive organophosphorus compound. Its unique chemical structure, featuring a phosphorus center bonded to two phenoxy groups and an aminooxy moiety, confers upon it a distinct reactivity profile, particularly as a potent electrophilic aminating agent. This technical guide provides an in-depth exploration of the chemical and physical properties of Diphenyl aminooxyphosphonate, detailed methodologies for its synthesis and characterization, and a discussion of its current and potential applications, with a focus on its relevance to synthetic chemistry and drug discovery.

Section 1: Physicochemical Properties

Diphenyl aminooxyphosphonate is a compound of significant interest due to its utility in organic synthesis. A thorough understanding of its fundamental properties is crucial for its effective handling, application, and storage.

Chemical Structure and Identification

The structural formula of Diphenyl aminooxyphosphonate reveals a central phosphorus atom in a tetrahedral geometry, double-bonded to an oxygen atom and single-bonded to two phenoxy groups and an aminooxy (-ONH₂) group.

Key Identifiers:

-

Synonyms: O-(diphenoxyphosphinyl)hydroxylamine, Diphenylaminooxyphosphonate, 0-(diphenylphosphoryl)hydroxylamine[1][2]

-

InChI: 1S/C12H12NO4P/c13-17-18(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,13H2[1][2]

Physical Properties

Experimentally determined physical properties for Diphenyl aminooxyphosphonate are not extensively reported in readily available literature, likely due to its primary use as a reactive intermediate. Commercial suppliers often list properties such as melting and boiling points as "N/A".[3] This may indicate that the compound is prone to decomposition upon heating, a common characteristic of highly reactive reagents.

| Property | Value | Source |

| Molecular Weight | 265.20 g/mol | PubChem[1][2] |

| Appearance | White solid | Organic Syntheses[1] |

| Melting Point | Not available (may decompose) | ChemSrc[3] |

| Boiling Point | Not available (may decompose) | ChemSrc[3] |

| Solubility | Low solubility in aprotic organic solvents | Enamine[4] |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl groups, likely in the range of 7.0-8.0 ppm. A broad singlet corresponding to the -NH₂ protons would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, with the carbon atoms directly attached to the oxygen atoms appearing at a different chemical shift compared to the other aromatic carbons.

-

³¹P NMR: Phosphorus-31 NMR is a key technique for characterizing organophosphorus compounds. The chemical shift for Diphenyl aminooxyphosphonate is expected to be in the range typical for phosphate esters.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for P=O stretching, P-O-C (aryl) stretching, and N-H stretching of the primary amine.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (265.20 g/mol ).

Section 2: Synthesis and Purification

The synthesis of Diphenyl aminooxyphosphonate is a critical aspect of its utility. A reliable and scalable synthetic protocol is essential for its application in research and development.

Synthetic Pathway Overview

A robust and scalable two-step synthesis of O-(Diphenylphosphinyl)hydroxylamine has been reported in Organic Syntheses.[1] This procedure offers high yield and purity, crucial for its use as a sensitive reagent. The overall process involves the protection of hydroxylamine, followed by reaction with diphenylphosphinic chloride and subsequent deprotection.

Caption: Synthetic workflow for Diphenyl aminooxyphosphonate.

Detailed Experimental Protocol

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Synthesis of tert-Butyl (diphenylphosphoryl)oxycarbamate

-

To a clean, dry 1-L 3-necked flask equipped with a magnetic stir bar, add tert-butyl N-hydroxycarbamate (1.10 equiv) and dichloromethane.

-

Fit the flask with an addition funnel, a nitrogen inlet, and a temperature probe.

-

Cool the stirred solution to below 0 °C.

-

In a separate flask, dissolve diphenylphosphinic chloride (1 equiv) in dichloromethane.

-

Transfer the diphenylphosphinic chloride solution to the addition funnel and add it dropwise to the pre-cooled hydroxylamine solution, maintaining the internal temperature below 0 °C.

-

Monitor the reaction completion by ¹H NMR.

-

Upon completion, warm the reaction mixture and wash the organic phase with a 5% aqueous citric acid solution.

-

Separate the organic layer and concentrate it under reduced pressure.

-

Add hexane to the resulting slurry and continue to concentrate. Repeat the hexane addition and concentration.

-

Stir the resulting slurry at room temperature for 12 hours.

-

Collect the solid product by filtration, wash with a hexane:dichloromethane mixture, and dry under vacuum to yield tert-butyl (diphenylphosphoryl)oxycarbamate as a white solid.

Step 2: Synthesis of O-(Diphenylphosphinyl)hydroxylamine (Diphenyl aminooxyphosphonate)

-

In a 100-mL 3-necked flask under an argon atmosphere, suspend tert-butyl-(diphenylphosphoryl)oxycarbamate (1 equiv) in dichloromethane.

-

Cool the suspension to -5 °C.

-

Add methanesulfonic acid (3.00 equiv) dropwise over 15 minutes.

-

Maintain the reaction mixture at -5 °C for 2 hours, monitoring for completion by ¹H NMR.

-

Once the reaction is complete, transfer the slurry to a sintered glass Büchner funnel with filter paper.

-

Wash the filter cake with dichloromethane.

-

Dry the final product under vacuum at room temperature to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.

Purification and Characterization

Purification of Diphenyl aminooxyphosphonate is typically achieved through filtration and washing of the precipitated solid, as detailed in the synthetic protocol. The purity can be assessed by ¹H NMR spectroscopy.[1] Due to its potential thermal instability, purification by distillation is generally avoided.

Section 3: Chemical Properties and Reactivity

Diphenyl aminooxyphosphonate is primarily utilized for its ability to act as an electrophilic aminating agent. This reactivity stems from the presence of a good leaving group (diphenylphosphinate) attached to the nitrogen atom of hydroxylamine.

Electrophilic Amination Reactions

Diphenyl aminooxyphosphonate is a key reagent for the formation of C-N, N-N, O-N, and S-N bonds.[5] It serves as a source of an electrophilic "NH₂" group, which can react with a variety of nucleophiles.

Caption: General scheme of electrophilic amination.

This reagent has been successfully employed in the amination of:

-

Carbanions: Stabilized carbanions can be effectively aminated to form new C-N bonds.

-

Nitrogen Heterocycles: It readily reacts with the NH group in heterocycles like indoles and carbazoles.

-

Amines: Primary and secondary amines can be N-aminated after deprotonation.

-

Grignard Reagents: Organometallic reagents such as Grignard reagents can also serve as nucleophiles in reactions with Diphenyl aminooxyphosphonate.[4]

The use of such hydroxylamine-derived reagents often allows for stereo- and regioselective transformations without the need for expensive metal catalysts.[5]

Stability and Storage

Diphenyl aminooxyphosphonate is a solid that is stable enough for benchtop handling. However, it is recommended to store the compound at 2-8°C, protected from light and under an inert atmosphere to ensure its long-term stability and reactivity. As noted in safety evaluations, the compound can be highly energetic with a low onset of thermal decomposition, necessitating careful handling and avoiding prolonged heating.[1]

Section 4: Applications in Drug Development and Research

While direct applications of Diphenyl aminooxyphosphonate in marketed drugs are not widely documented, its role as a synthetic tool and the broader biological activities of related aminophosphonates highlight its potential in drug discovery and development.

Synthetic Utility in Medicinal Chemistry

The ability of Diphenyl aminooxyphosphonate to introduce an amino group into complex molecules under mild conditions makes it a valuable tool for medicinal chemists. The synthesis of novel nitrogen-containing compounds is a cornerstone of drug discovery, as the amino group is a key pharmacophore in a vast array of therapeutic agents. Its use can facilitate the synthesis of libraries of new chemical entities for biological screening.

Potential Biological Activities of Aminooxyphosphonate Derivatives

The broader class of aminophosphonates has been shown to exhibit a wide range of biological activities, suggesting that derivatives synthesized using Diphenyl aminooxyphosphonate could be of therapeutic interest. These activities include:

-

Antimicrobial Agents: Some α-aminophosphonates have demonstrated activity against pathogenic bacteria.[6] The aminooxy functionality could potentially be explored for the development of novel antibacterial agents, possibly through mechanisms involving the inhibition of essential enzymes like ribonucleotide reductase.[4]

-

Antiviral Agents: Certain α-aminophosphonates have been synthesized and evaluated for their antiviral activity, for instance, against the papaya ringspot virus.[7]

-

Enzyme Inhibitors: The structural similarity of aminophosphonates to amino acids makes them potential inhibitors of enzymes that process amino acids or peptides.

Comparison with Bisphosphonates

It is important to distinguish aminooxyphosphonates from the well-established class of bisphosphonate drugs (e.g., alendronate). Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of osteoporosis and other bone diseases.[8][9] Their mechanism of action typically involves the inhibition of farnesyl pyrophosphate synthase in the mevalonate pathway within osteoclasts.[10][11] While Diphenyl aminooxyphosphonate is not a bisphosphonate, the presence of the phosphonate group suggests that its derivatives could be investigated for potential effects on bone metabolism or other phosphate-related biological processes.

Conclusion

Diphenyl aminooxyphosphonate is a valuable and reactive reagent in modern organic synthesis. Its primary utility lies in its capacity as an efficient electrophilic aminating agent, enabling the formation of various nitrogen-containing compounds under mild conditions. While its direct application in drug development is not yet established, its synthetic utility and the diverse biological activities of the broader aminophosphonate class suggest a promising potential for the discovery of novel therapeutic agents. This guide provides a comprehensive overview of its properties, synthesis, and reactivity to aid researchers and scientists in leveraging this powerful synthetic tool.

References

-

Benkovics, T., Neel, A. J., Zhao, R., & Hughes, G. J. (2020). Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH). Organic Syntheses, 97, 54-65. [Link]

-

Kennel, K. A., & Drake, M. T. (2009). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 84(7), 632–640. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44828816, Diphenyl aminooxyphosphonate. Retrieved from [Link]

-

Kumar, A., & Dulaha, S. (2016). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. RSC Advances, 6(78), 74759-74781. [Link]

-

Shintani, T., & Nozaki, K. (2001). Phosphorazidic acid, diphenyl ester. Organic Syntheses, 78, 250. [Link]

-

ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Download Table]. Retrieved from [Link]

-

ChemSrc. (n.d.). DIPHENYL AMINOOXYPHOSPHONATE | CAS#:88088-31-7. Retrieved from [Link]

-

Van der Veken, P., et al. (2005). Mechanism of aminobisphosphonate action: characterization of alendronate inhibition of the isoprenoid pathway. Biochemical and Biophysical Research Communications, 331(3), 843-850. [Link]

-

ResearchGate. (n.d.). Solubilities of Diphenylphosphinic Acid in Selected Solvents. [Request PDF]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological activity of some α-aminophosphonates. [Request PDF]. Retrieved from [Link]

-

Fleisch, H. (1998). Mechanisms of action of bisphosphonates. Endocrine Reviews, 19(1), 80-100. [Link]

-

Li, X., et al. (2014). Synthesis and antiphytoviral activity of α-aminophosphonates containing 3, 5-diphenyl-2-isoxazoline as potential papaya ringspot virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5069-5072. [Link]

-

Shermolovich, Y. G., et al. (2002). An Improved Preparation of O-(Diphenylphosphinyl)hydroxylamine. Synthetic Communications, 32(18), 2843-2847. [Link]

-

ResearchGate. (n.d.). Effect of diphenyliodonium hexafluorophosphate on the physical and chemical properties of ethanolic solvated resins containing camphorquinone and 1-phenyl-1,2-propanedione sensitizers as initiators. Retrieved from [Link]

-

Rogers, M. J., et al. (2003). Molecular mechanisms of action of bisphosphonates: current status. Clinical Cancer Research, 9(10 Pt 2), 3586s-3594s. [Link]

-

Russell, R. G. (2007). Bisphosphonates: mode of action and pharmacology. Pediatrics, 119 Suppl 2, S150-S162. [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. Diphenyl aminooxyphosphonate | C12H12NO4P | CID 44828816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIPHENYL AMINOOXYPHOSPHONATE | CAS#:88088-31-7 | Chemsrc [chemsrc.com]

- 4. scispace.com [scispace.com]

- 5. O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Diphenyl Aminooxyphosphonates via the Kabachnik-Fields Reaction

Introduction: The Significance of α-Aminooxyphosphonates and the Power of the Kabachnik-Fields Reaction

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds with potential biological activity is of paramount importance. Among these, α-aminophosphonates and their derivatives have garnered significant attention as bioisosteres of α-amino acids. Their tetrahedral phosphorus center, in place of the planar carboxylate group of amino acids, imparts unique steric and electronic properties, making them potent inhibitors of various enzymes. This guide focuses on a specific subclass, diphenyl aminooxyphosphonates, which incorporate a reactive N-O bond, opening avenues for further chemical modifications and the design of innovative prodrugs.

The Kabachnik-Fields reaction stands as a cornerstone of organophosphorus chemistry, offering a convergent and atom-economical three-component condensation of an amine, a carbonyl compound, and a hydrophosphoryl reagent to construct the α-aminophosphonate backbone.[1][2] This powerful reaction has been adapted for a wide array of substrates and reaction conditions, including environmentally benign solvent-free and microwave-assisted protocols.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of diphenyl aminooxyphosphonates, leveraging the efficiency of the Kabachnik-Fields reaction. We will delve into the causality behind experimental choices, provide a self-validating system for the protocol, and ground our discussion in authoritative scientific literature.

Experimental Workflow: A Visual Guide

To provide a clear overview of the synthetic process, the following diagram illustrates the key stages of the synthesis, purification, and characterization of diphenyl aminooxyphosphonates.

Caption: A streamlined workflow for the synthesis of diphenyl aminooxyphosphonates.

Detailed Synthesis Protocol: Diphenyl α-(Benzyloxyamino)phosphonate

This protocol details the synthesis of a representative diphenyl aminooxyphosphonate, diphenyl α-(benzyloxyamino)phenylmethylphosphonate, from benzaldehyde, O-benzylhydroxylamine, and diphenyl phosphite.

Materials and Reagents:

-

Benzaldehyde (freshly distilled)

-

O-Benzylhydroxylamine hydrochloride

-

Triethylamine (Et3N)

-

Diphenyl phosphite

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel (for column chromatography)

Equipment:

-

Microwave synthesizer

-

Round-bottom flask (10 mL) with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Free O-Benzylhydroxylamine: In a small flask, dissolve O-benzylhydroxylamine hydrochloride (1.1 mmol) in water and add triethylamine (1.2 mmol) dropwise with stirring. Extract the free O-benzylhydroxylamine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting oil is used directly in the next step.

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol), the freshly prepared O-benzylhydroxylamine (1.0 mmol), and diphenyl phosphite (1.0 mmol).

-

Microwave Irradiation: Place the sealed vial in the microwave synthesizer. Irradiate the reaction mixture at 80-100°C for 10-20 minutes.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dissolve the crude product in ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with brine (2 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent to afford the pure diphenyl α-(benzyloxyamino)phenylmethylphosphonate.

Reaction Parameters and Expected Outcome

The following table summarizes the key parameters for the synthesis of diphenyl α-(benzyloxyamino)phenylmethylphosphonate.

| Parameter | Value |

| Reactants | Benzaldehyde, O-Benzylhydroxylamine, Diphenyl Phosphite |

| Stoichiometry | 1:1:1 |

| Catalyst | None (Solvent-free) |

| Solvent | None |

| Temperature | 80-100°C |

| Reaction Time | 10-20 minutes |

| Purification | Column Chromatography |

| Expected Yield | 70-90% |

Mechanism and Scientific Rationale

The Kabachnik-Fields reaction can proceed through two primary mechanistic pathways, the "imine pathway" and the "α-hydroxyphosphonate pathway".[5] The predominant pathway is often dictated by the nature of the reactants.[1] In the context of the synthesis of diphenyl aminooxyphosphonates, the imine pathway is generally favored.

Caption: The proposed imine pathway for the synthesis of diphenyl aminooxyphosphonates.

Rationale for Experimental Choices:

-

Solvent-Free and Microwave-Assisted Conditions: This approach aligns with the principles of green chemistry by reducing solvent waste and significantly shortening reaction times. Microwave irradiation provides efficient and uniform heating, often leading to higher yields and cleaner reactions compared to conventional heating.[4]

-

Use of Diphenyl Phosphite: Diphenyl phosphite is a readily available and effective hydrophosphorylating agent in the Kabachnik-Fields reaction.[2] The resulting diphenyl ester can be more stable than its dialkyl counterparts and may offer advantages in subsequent purification steps.

-

O-Benzylhydroxylamine: The benzyl protecting group on the hydroxylamine is robust enough to withstand the reaction conditions but can be readily removed by hydrogenolysis if the free aminooxy functionality is desired for further derivatization.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is crucial to confirm its identity and purity. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl and benzyl groups, the methine proton (CH-P), and the methylene protons of the benzyl group. The coupling of the methine proton to the phosphorus atom (²JPH) is a key diagnostic feature.

-

¹³C NMR: Will display signals for all carbon atoms in the molecule, with the carbon atom attached to the phosphorus showing a characteristic coupling constant (¹JPC).

-

³¹P NMR: A single peak in the proton-decoupled ³¹P NMR spectrum is expected, with a chemical shift characteristic of α-aminophosphonates.[6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the P=O, P-O-C, and C-N bonds. The absence of a strong C=O stretching band from the starting aldehyde confirms the completion of the reaction.[7]

-

Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the successful incorporation of all three components.

Conclusion

The Kabachnik-Fields reaction provides a highly efficient and versatile platform for the synthesis of diphenyl aminooxyphosphonates. The one-pot, solvent-free, and microwave-assisted protocol presented in this application note offers a rapid and environmentally conscious approach to these valuable compounds. The detailed experimental procedure, coupled with a thorough understanding of the reaction mechanism and appropriate analytical characterization, provides researchers, scientists, and drug development professionals with a robust and reliable method for accessing this important class of molecules.

References

-

Sravya, G., et al. (2020). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. RGM College Of Engineering and Technology. Available at: [Link]

-

Reddy, B. S., et al. (2019). One-pot synthesis of α-sulfoximinophosphonate via Kabachnik–Fields reaction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. De Gruyter. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2012). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules. Available at: [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. Molecules. Available at: [Link]

-

Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Sciforum. Available at: [Link]

-

Chinnam, S., et al. (2013). Synthesis, spectral characterization and antimicrobial evaluation of novel α-aminophosphonates. Der Pharma Chemica. Available at: [Link]

-

Ordóñez, M., et al. (2021). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Preprints.org. Available at: [Link]

-

Reddy, C. R., et al. (2011). Synthesis, NMR, X-ray crystallography and bioactivity of some α-aminophosphonates. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Kabachnik-Fields reaction: mechanism and synthetic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: A Guide to the Experimental Synthesis of α-Aminophosphonates

Introduction: The Significance of α-Aminophosphonates

α-Aminophosphonates are a pivotal class of organophosphorus compounds that have garnered substantial interest across the scientific community, particularly in medicinal chemistry and drug development.[1][2] Structurally, they are analogues of α-amino acids, where a tetrahedral phosphonate group replaces the planar carboxylic acid moiety.[1][3] This fundamental change in geometry, acidity, and steric bulk allows them to act as effective mimics of natural amino acids, leading to potent and selective interactions with biological systems.[3] Consequently, α-aminophosphonates are recognized as powerful enzyme inhibitors, with applications as anticancer agents, antibiotics, antivirals, and herbicides.[4][5][6]

The most direct and widely employed synthetic strategies for accessing these valuable scaffolds are the one-pot, three-component Kabachnik-Fields reaction and the related two-component Pudovik reaction.[1][7][8] This guide provides a detailed exploration of the experimental setup for α-aminophosphonate synthesis, focusing on the underlying mechanisms, modern energy-efficient protocols, and rigorous characterization techniques.

Mechanistic Foundations: The Kabachnik-Fields and Pudovik Reactions

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting synthetic challenges. The synthesis of α-aminophosphonates is predominantly governed by two interconnected pathways.

The Kabachnik-Fields Reaction

This reaction is a three-component condensation involving an amine, a carbonyl compound (aldehyde or ketone), and a hydrophosphoryl compound, most commonly a dialkyl phosphite.[3][5] The elegance of this reaction lies in its convergence, bringing together three simple starting materials in a single step to create a more complex, high-value product. Mechanistically, the reaction is believed to proceed via one of two primary pathways, with the dominant route depending on the specific nature and reactivity of the substrates.[1][8]

-

Imine Pathway: The amine and carbonyl compound first condense to form an imine (Schiff base) intermediate. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond to yield the final α-aminophosphonate.[1][8]

-

α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate intermediate. Subsequent nucleophilic substitution of the hydroxyl group by the amine furnishes the target product.[1][8]

Experimental Design: From Catalyst Choice to Green Chemistry

The successful synthesis of α-aminophosphonates hinges on the careful selection of reaction parameters. While classical approaches often rely on prolonged heating and catalysts, modern methods prioritize efficiency, safety, and environmental sustainability.

Catalysis: Many Kabachnik-Fields reactions benefit from catalysis to enhance reaction rates and yields. Both Lewis acids (e.g., metal triflates, InCl₃, SnCl₂) and Brønsted acids are commonly employed to activate either the carbonyl group towards nucleophilic attack or the imine intermediate for phosphite addition. [1][9]However, a significant trend in the field is the development of catalyst-free protocols.

Modern Energy Sources: The adoption of alternative energy sources has revolutionized this synthesis.

-

Microwave (MW) Irradiation: This has emerged as a superior technique, offering rapid heating, significantly reduced reaction times, and often higher yields. [10][11]Crucially, MW assistance can frequently obviate the need for a catalyst entirely, leading to simpler work-up procedures and purer products. [3][8][12]* Ultrasonic Irradiation: Sonication provides mechanical energy that promotes mixing and mass transfer, accelerating the reaction through the formation and collapse of cavitation bubbles. [9][13][14] These "green" approaches, particularly when performed under solvent-free conditions, align with the principles of sustainable chemistry by minimizing waste and energy consumption. [3][5]

Detailed Experimental Protocols

Herein, we provide two robust protocols for the synthesis of a representative α-aminophosphonate, diphenyl (phenylamino)(phenyl)methylphosphonate, from aniline, benzaldehyde, and diphenyl phosphite.

Protocol 1: Microwave-Assisted, Catalyst-Free Synthesis

This protocol leverages the efficiency of microwave energy to achieve a rapid, high-yielding, and catalyst-free transformation, reflecting a modern and green chemical approach. [6] Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 1.0 |

| Aniline | C₆H₇N | 93.13 | 2.0 | 1.0 |

| Diphenyl Phosphite | C₁₂H₁₁O₃P | 234.19 | 2.2 | 1.1 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 3 mL | - |

| Diethyl Ether (cold) | (C₂H₅)₂O | 74.12 | As needed | - |

Step-by-Step Methodology

-

Reaction Setup: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add benzaldehyde (1.0 eq, 2.0 mmol), aniline (1.0 eq, 2.0 mmol), and diphenyl phosphite (1.1 eq, 2.2 mmol).

-

Solvent Addition: Add 3 mL of absolute ethanol to the vial. Seal the vial securely with the appropriate cap.

-

Microwave Irradiation: Place the vial into the cavity of a dedicated microwave synthesizer (e.g., Anton Paar Monowave). Irradiate the reaction mixture at 80°C for 10 minutes with stirring.

-

Product Isolation: After the irradiation is complete, carefully remove the vial and allow it to cool to room temperature. The product will often precipitate or crystallize directly from the reaction mixture.

-

Purification: Isolate the solid product by vacuum filtration. Wash the collected solid with a small amount of cold diethyl ether to remove any residual starting materials.

-

Drying: Dry the purified product under vacuum to obtain the final α-aminophosphonate.

Safety Precautions:

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Microwave reactors operate under pressure; ensure the vial is sealed correctly and do not exceed the recommended temperature or volume for the specific equipment.

-

Diphenyl phosphite is corrosive and can cause burns. Handle with care.

Protocol 2: Conventional Synthesis using a Lewis Acid Catalyst

This protocol illustrates a more traditional approach using tin(II) chloride as a mild and effective Lewis acid catalyst under conventional heating.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |

| Benzaldehyde | C₇H₆O | 106.12 | 2.0 | 1.0 |

| Aniline | C₆H₇N | 93.13 | 2.0 | 1.0 |

| Diphenyl Phosphite | C₁₂H₁₁O₃P | 234.19 | 2.0 | 1.0 |

| SnCl₂·2H₂O | SnCl₂·2H₂O | 225.65 | 0.2 | 0.1 (10 mol%) |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | - |

Step-by-Step Methodology

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzaldehyde (1.0 eq, 2.0 mmol) and aniline (1.0 eq, 2.0 mmol) in 10 mL of ethanol.

-

Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (0.1 eq, 0.2 mmol) to the mixture.

-

Phosphite Addition: Add diphenyl phosphite (1.0 eq, 2.0 mmol) to the flask and stir for 5 minutes at room temperature.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the reaction to room temperature. Reduce the solvent volume under reduced pressure. Add 20 mL of ethyl acetate and 20 mL of water.

-

Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/hexane) or by flash column chromatography on silica gel. [15]

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized α-aminophosphonate.

-

Purification: Recrystallization is often sufficient for solid products obtained from clean reactions. For oils or less pure solids, flash column chromatography on silica gel is the method of choice, typically using a gradient of ethyl acetate in hexane as the eluent. [15]* Characterization: A combination of spectroscopic techniques is used for structural elucidation.

-

NMR Spectroscopy: This is the most powerful tool for structural confirmation.

-

³¹P NMR: A single resonance in the range of δ = 20-25 ppm is characteristic of the phosphonate group. [16] * ¹H NMR: Key signals include the N-H proton (often a broad singlet or a doublet coupled to phosphorus), the α-methine proton (a doublet of doublets due to coupling with both the N-H proton and the phosphorus atom), and the aromatic protons.

-

¹³C NMR: The spectrum will show the characteristic resonances for the aromatic carbons and the α-carbon, which will exhibit coupling to the phosphorus atom.

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), P=O stretching (around 1250 cm⁻¹), and P-O-C stretching (around 1050 cm⁻¹).

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all three components.

-

Overall Experimental Workflow

The entire process, from planning to final analysis, can be visualized as a systematic workflow.

Conclusion

The synthesis of α-aminophosphonates via the Kabachnik-Fields and related reactions is a cornerstone of modern organophosphorus chemistry. The experimental setups detailed in this guide, particularly the efficient and environmentally benign microwave-assisted protocol, provide researchers with a reliable and scalable path to these biologically significant molecules. By understanding the underlying mechanisms and employing rigorous purification and characterization techniques, scientists can confidently synthesize novel α-aminophosphonate libraries for screening in drug discovery and agrochemical development programs.

References

-

Bálint, E., Tripolszky, A., & Tajti, Á. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. In Phosphorus Compounds (pp. 109-142). De Gruyter. [Link]

-

Keglevich, G., & Bálint, E. (2022). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. Molecules, 27(23), 8533. [Link]

-

Keglevich, G., & Bálint, E. (2023). The Last Decade of Optically Active α-Aminophosphonates. Molecules, 28(16), 6153. [Link]

-

Bálint, E., Tajti, Á., & Keglevich, G. (2017). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. Proceedings, 1(9), 5. [Link]

-

Reddy, N. B., Zyryanov, G. V., Kotha, S., & Majee, A. (2021). Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 353-381. [Link]

-

Demkowicz, S., Rachoń, J., & Kafarski, P. (2016). The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. Molecules, 21(10), 1358. [Link]

-

Bálint, E., Tajti, Á., Ladányi-Pára, K., Tóth, N., Mátravölgyi, B., & Keglevich, G. (2019). Continuous flow synthesis of α-aryl-α-aminophosphonates. Pure and Applied Chemistry, 91(1), 67-76. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino phosphonates. [Link]

-

Li, W., et al. (2022). Direct Synthesis of α-Aminophosphonates from Amines, Alcohols, and White Phosphorus. CCS Chemistry. [Link]

-

Bányai, I., Lázár, I., & Keglevich, G. (2000). NMR-controlled titrations: characterizing aminophosphonates and related structures. Heteroatom Chemistry, 11(7), 562-582. [Link]

-

Rasheed, S., Venkataramana, K., Chandrasekhar, K., Fareeda, G., & Raju, C. N. (2012). Ultrasound-assisted synthesis of novel α-aminophosphonates and their biological activity. Archiv der Pharmazie, 345(4), 294-301. [Link]

-

Bálint, E., Tajti, Á., D-ránt, D., & Keglevich, G. (2013). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 9, 2404-2409. [Link]

-

Zare, A., et al. (2015). A green, one-pot, three-component and microwave assisted synthesis of α-sulfamidophosphonates. E-Journal of Chemistry, 8(2), 735-740. [Link]

-

Singh, R. K., et al. (2023). An ultra-sound assisted synthesis of α-aminophosphonates from benzyl halides via sequential Kornblum and Kabachnik-fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 445-451. [Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

-

Reddy, C. S., et al. (2012). ONE-POT SYNTHESIS AND SPECTRAL CHARACTERIZATION OF NEW α-AMINOPHOSPHONATES. Trade Science Inc.[Link]

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821-12860. [Link]

-

Singh, R. K., et al. (2023). An ultra-sound assisted synthesis of a-aminophosphonates from benzyl halides via sequential Kornblum and Kabachnik-fields reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(5), 445-451. [Link]

-

Flores-Alamo, M., et al. (2023). Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans. Molecules, 28(14), 5521. [Link]

-

Cedillo-Cruz, A., et al. (2014). Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions. Molecules, 19(7), 10398-10411. [Link]

-

Bálint, E., Tajti, Á., D-ránt, D., & Keglevich, G. (2013). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 9, 2404-2409. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Last Decade of Optically Active α-Aminophosphonates [mdpi.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Microwave-Assisted Synthesis of Aminophosphonic Derivatives and Their Antifungal Evaluation against Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

- 8. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use [mdpi.com]

- 9. Ultrasound-assisted synthesis of novel α-aminophosphonates and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to the Aza-Pudovik Reaction with Diphenyl Aminooxyphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the aza-Pudovik reaction, with a specific focus on the use of diphenyl aminooxyphosphonate as a key reagent for the synthesis of novel α-aminooxyphosphonates. α-Aminophosphonates are a critical class of compounds in medicinal chemistry, recognized as bioisosteres of α-amino acids.[1][2] The introduction of an aminooxy functionality offers a unique structural motif with potential for novel biological activities and applications in drug development. This guide will cover the theoretical underpinnings of the aza-Pudovik reaction, a detailed, step-by-step experimental protocol, and a discussion of the significance of the resulting products in the context of modern drug discovery.

Introduction: The Pudovik Reaction and Its Significance

The Pudovik reaction, and its aza-variant, is a cornerstone of organophosphorus chemistry, providing a powerful method for the formation of carbon-phosphorus bonds.[3] Specifically, the aza-Pudovik reaction involves the nucleophilic addition of a hydrophosphoryl compound, such as a dialkyl phosphite, to the carbon-nitrogen double bond of an imine.[1][4] This reaction is of paramount importance as it leads to the formation of α-aminophosphonates, which are widely explored as enzyme inhibitors, haptens, and pharmacologically active agents.[5]

The versatility of the aza-Pudovik reaction is further enhanced by the use of various catalysts, including both Lewis and Brønsted acids, as well as bases, which can influence the reaction rate and stereoselectivity.[3][4] The choice of catalyst and reaction conditions can be tailored to the specific substrates, allowing for the synthesis of a diverse library of α-aminophosphonate derivatives.[1]

Diphenyl aminooxyphosphonate is a unique hydrophosphoryl reagent that introduces an N-O bond into the final product. While specific literature on its application in the Pudovik reaction is emerging, its reactivity can be inferred from the well-established principles of the reaction and the known behavior of related O-phosphorylated hydroxylamines.[6][7] The resulting α-aminooxyphosphonates are expected to possess distinct chemical and biological properties, making them attractive targets for drug discovery programs.

Reaction Mechanism and Key Considerations

The aza-Pudovik reaction typically proceeds through the activation of the imine by a catalyst, followed by the nucleophilic attack of the phosphorus atom of the hydrophosphoryl compound.

Proposed Mechanism for the Aza-Pudovik Reaction with Diphenyl Aminooxyphosphonate

Caption: Proposed mechanism of the catalyzed aza-Pudovik reaction.

Causality behind Experimental Choices:

-

Imine Formation: The reaction commences with the formation of an imine (Schiff base) from an aldehyde or ketone and a primary amine. This step is crucial as it creates the electrophilic C=N bond necessary for the subsequent nucleophilic attack.[8]

-

Catalyst Selection: The choice of catalyst is critical for activating the imine. Lewis acids, such as aluminum or zinc complexes, can coordinate to the nitrogen atom of the imine, increasing its electrophilicity.[3] Alternatively, base catalysis can be employed to deprotonate the hydrophosphoryl compound, enhancing its nucleophilicity.[4] For this proposed protocol, a mild Lewis acid catalyst is recommended to avoid potential side reactions.

-

Solvent: The selection of an appropriate solvent is important for ensuring the solubility of the reactants and for facilitating the reaction. Anhydrous conditions are often preferred to prevent hydrolysis of the imine and the phosphonate reagent.

Experimental Protocol: Synthesis of an α-Aminooxyphosphonate

This protocol describes a general procedure for the synthesis of an α-aminooxyphosphonate via the aza-Pudovik reaction using diphenyl aminooxyphosphonate.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Aldehyde/Ketone | ≥98% | Standard vendor | Substrate |

| Primary Amine | ≥98% | Standard vendor | Substrate |

| Diphenyl aminooxyphosphonate | ≥95% | Specialized vendor | Key reagent[9] |

| Lewis Acid Catalyst (e.g., ZnCl₂) | ≥98% | Standard vendor | Anhydrous |

| Anhydrous Dichloromethane (DCM) | ≥99.8% | Standard vendor | Solvent |

| Anhydrous Sodium Sulfate | ACS grade | Standard vendor | Drying agent |

| Saturated Sodium Bicarbonate | ACS grade | In-house prep | For quenching |

| Brine | ACS grade | In-house prep | For washing |

| Silica Gel | 60 Å | Standard vendor | For column chromatography |

Step-by-Step Methodology

-

Imine Formation (in situ):

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde or ketone (1.0 eq).

-

Dissolve the carbonyl compound in anhydrous dichloromethane (DCM).

-

Add the primary amine (1.0 eq) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours to allow for the formation of the imine. The formation can be monitored by TLC or NMR.

-

-

Aza-Pudovik Reaction:

-

To the solution containing the in situ generated imine, add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 10 mol%).

-

Stir for 15 minutes to allow for complexation.

-

In a separate flask, dissolve diphenyl aminooxyphosphonate (1.1 eq) in anhydrous DCM.

-

Add the diphenyl aminooxyphosphonate solution dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. Gentle heating (e.g., 40 °C) may be required for less reactive substrates.

-

-

Workup and Extraction:

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and add more DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization:

-

Characterize the purified α-aminooxyphosphonate by standard analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS).

-

Applications in Drug Development

The synthesis of α-aminooxyphosphonates via the aza-Pudovik reaction opens up new avenues for the design and development of novel therapeutic agents. The unique structural and electronic properties of the aminooxy moiety can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.

Potential therapeutic areas for α-aminooxyphosphonates include:

-

Enzyme Inhibition: As analogues of amino acids, these compounds can act as potent and selective inhibitors of various enzymes, such as proteases and kinases.

-

Antimicrobial Agents: The phosphonate group is known to be present in some natural and synthetic antimicrobial agents.

-

Anticancer Agents: The structural diversity of α-aminophosphonates has led to the discovery of compounds with significant anticancer activity.[10]

The modular nature of the aza-Pudovik reaction allows for the systematic modification of the aldehyde, amine, and phosphonate components, facilitating the generation of a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.

References

-

Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821–12835. [Link]

-

Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]

-

Keglevich, G., & Varga, P. R. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; the Last Decade of the Kabachnik–Fields Reaction. Molecules, 26(9), 2511. [Link]

-

Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521–10523. [Link]

-

De Gruyter. (n.d.). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

-

Medeiros, M., Wanderlind, E. H., Mora, J. R., Moreira, R., Kirby, A. J., & Nome, F. (2013). Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters. Organic & Biomolecular Chemistry, 11(37), 6272–6284. [Link]

-

PubChem. (n.d.). Diphenyl aminooxyphosphonate. [Link]

-

Kirby, A. J., & Nome, F. (2015). Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester. RSC Publishing. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of novel α-hydroxyphosphonates along with α-aminophosphonates as intermediates. [Link]

-

ACS Publications. (2003). Reactions of Bis(2,4-dinitrophenyl) Phosphate with Hydroxylamine. [Link]

-

Bentham Science. (2016). The Pudovik Reaction Catalyzed by Tertiary Phosphines. [Link]

-

Ordóñez, M., & Cativiela, C. (2012). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 8, 1859–1866. [Link]

-

Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. [Link]

-

MDPI. (2024). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. [Link]

-

MDPI. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; the Last Decade of the Kabachnik-Fields Reaction. [Link]

-

Sciforum. (n.d.). Synthesis of α-aminophosphonates and related derivatives under microwave conditions. [Link]

-

Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry [Video]. YouTube. [Link]

-

MDPI. (2021). A Green Protocol for the Synthesis of α-Amino Phosphonates Catalyzed by Orange Peel Powder. [Link]

-

ResearchGate. (n.d.). 6. Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction: Novel Developments. [Link]

-

Chemsrc. (n.d.). DIPHENYL AMINOOXYPHOSPHONATE | CAS#:88088-31-7. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. tandfonline.com [tandfonline.com]

- 3. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]

- 4. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diphenyl aminooxyphosphonate | C12H12NO4P | CID 44828816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products - PMC [pmc.ncbi.nlm.nih.gov]

Diphenyl Aminooxyphosphonate: A Precision Tool for Interrogating Enzyme Kinetics

Introduction: Beyond Classical Inhibition – A New Lens on Enzyme Mechanisms

In the intricate world of enzymology, the ability to selectively and mechanistically probe enzyme activity is paramount to understanding biological pathways and developing novel therapeutics. While a plethora of inhibitory compounds exist, those that offer insights into the catalytic mechanism itself are of exceptional value. Diphenyl aminooxyphosphonate emerges as a sophisticated molecular tool, particularly for the investigation of a crucial class of enzymes: Pyridoxal 5'-Phosphate (PLP)-dependent enzymes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of diphenyl aminooxyphosphonate in the study of enzyme kinetics. We will delve into the causality behind its mechanism, provide robust, self-validating protocols, and ground these applications in established scientific literature.

The Scientific Foundation: Exploiting the Chemistry of PLP-Dependent Catalysis

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme essential for a wide array of biochemical transformations, primarily involving amino acids. These reactions include transamination, decarboxylation, racemization, and various elimination and substitution reactions.[1] The catalytic prowess of PLP-dependent enzymes stems from the reactivity of the aldehyde group of the PLP cofactor. In the enzyme's resting state, this aldehyde forms a Schiff base (an internal aldimine) with the ε-amino group of a conserved lysine residue in the active site.[2] The catalytic cycle is initiated when an incoming amino acid substrate displaces the lysine to form a new Schiff base (an external aldimine), which is central to the subsequent chemical transformations.[2]

The ingenuity of diphenyl aminooxyphosphonate as an investigational tool lies in its aminooxy functionality . This group is a potent carbonyl reagent, exhibiting a strong propensity to react with aldehydes to form a stable oxime adduct.[3] This targeted reactivity allows diphenyl aminooxyphosphonate to act as a powerful inhibitor of PLP-dependent enzymes by covalently modifying the essential PLP cofactor, thereby providing a direct readout of cofactor accessibility and reactivity.

Mechanism of Inhibition: A Covalent Embrace

The inhibitory action of diphenyl aminooxyphosphonate is a classic example of mechanism-based inactivation. The aminooxy group of the inhibitor attacks the electrophilic carbon of the PLP aldehyde, leading to the formation of a stable oxime linkage. This event effectively sequesters the PLP cofactor, rendering the enzyme catalytically inert. The reaction can be either reversible or irreversible, depending on the specific enzyme and the stability of the resulting oxime adduct.[3] The diphenylphosphonate moiety of the molecule, while not directly involved in the reaction with PLP, likely influences the compound's solubility, cell permeability, and interaction with the enzyme's active site, potentially conferring a degree of specificity.

Visualizing the Mechanism and Workflow

To fully appreciate the utility of diphenyl aminooxyphosphonate, it is crucial to visualize both its mechanism of action and the experimental workflow for its application.

Caption: Mechanism of PLP-dependent enzyme inhibition.

Caption: Experimental workflow for kinetic analysis.

Application Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable to a wide range of PLP-dependent enzymes. It is imperative to optimize conditions such as pH, temperature, and substrate concentration for each specific enzyme system.

Protocol 1: Determination of the Second-Order Rate Constant of Inactivation (k_inact/K_i)

This protocol aims to quantify the potency of diphenyl aminooxyphosphonate as an irreversible inhibitor.

Materials:

-

Purified PLP-dependent enzyme of interest

-

Diphenyl aminooxyphosphonate

-

Appropriate substrate for the enzyme

-

Assay buffer (e.g., potassium phosphate, HEPES, at optimal pH for the enzyme)

-

Spectrophotometer or other suitable detection instrument

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the purified enzyme in a suitable buffer.

-

Prepare a concentrated stock solution of diphenyl aminooxyphosphonate in an appropriate solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration in the assay does not exceed 1% (v/v) to avoid effects on enzyme activity.

-

-

Inactivation Kinetics:

-

In a series of microcentrifuge tubes, pre-incubate the enzyme at a fixed concentration with varying concentrations of diphenyl aminooxyphosphonate in the assay buffer. Include a control with no inhibitor.

-

At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot from each tube.

-

Immediately dilute the aliquot into a cuvette containing the assay buffer and a saturating concentration of the substrate to initiate the enzyme reaction. This dilution should be sufficient to stop further inactivation during the activity measurement.

-

Measure the initial reaction velocity by monitoring the change in absorbance or fluorescence over a short period.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.

-

The slope of each line represents the apparent first-order rate constant of inactivation (k_obs) at that inhibitor concentration.

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

For a simple irreversible inhibitor, this plot should be linear. The slope of this line represents the second-order rate constant of inactivation (k_inact/K_i).

-

Data Presentation:

| Diphenyl Aminooxyphosphonate (µM) | k_obs (min⁻¹) |

| 0 | 0 |

| 10 | 0.05 |

| 20 | 0.10 |

| 40 | 0.21 |

| 80 | 0.42 |

This is example data and will vary depending on the enzyme.

Protocol 2: Spectroscopic Monitoring of PLP-Inhibitor Adduct Formation

This protocol allows for the direct observation of the reaction between diphenyl aminooxyphosphonate and the PLP cofactor.

Materials:

-

Concentrated solution of the purified PLP-dependent enzyme

-

Diphenyl aminooxyphosphonate

-

Scanning UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Baseline Spectrum:

-

Record the absorption spectrum of the purified enzyme in the assay buffer from approximately 300 to 500 nm. The characteristic peak of the internal aldimine (PLP-lysine Schiff base) is typically observed around 410-420 nm.

-

-

Reaction Monitoring:

-

Add a concentrated solution of diphenyl aminooxyphosphonate to the cuvette containing the enzyme.

-

Immediately begin to record sequential absorption spectra at regular time intervals (e.g., every 1-2 minutes).

-

-

Data Analysis:

-

Observe the changes in the absorption spectrum over time. The formation of the oxime adduct with PLP is often associated with a shift in the maximum absorbance. A decrease in the peak corresponding to the internal aldimine and the appearance of a new peak at a different wavelength is indicative of adduct formation.[3]

-

The rate of this spectral change can be used to calculate the kinetics of adduct formation.

-

Trustworthiness and Self-Validation: Ensuring Data Integrity

To ensure the reliability of your findings, incorporate the following controls and validation steps into your experimental design:

-

Control for Inhibitor Instability: Run a control reaction where diphenyl aminooxyphosphonate is pre-incubated in the assay buffer for the longest duration of your experiment before adding the enzyme. This will account for any potential degradation of the inhibitor.

-

Substrate Protection: To confirm that the inhibitor targets the active site, perform an inactivation experiment in the presence of a saturating concentration of the substrate. The substrate should compete with the inhibitor for binding to the active site and thus reduce the rate of inactivation.

-

Dialysis or Gel Filtration: To determine the reversibility of inhibition, incubate the enzyme with the inhibitor, and then remove the excess inhibitor by dialysis or gel filtration. If the enzyme activity is not restored, the inhibition is considered irreversible.

Conclusion: A Versatile Tool for Mechanistic Enzymology

Diphenyl aminooxyphosphonate represents a powerful and precise tool for the kinetic and mechanistic investigation of PLP-dependent enzymes. Its ability to form a stable covalent adduct with the PLP cofactor allows for the direct probing of active site chemistry. By employing the robust protocols and validation strategies outlined in this guide, researchers can confidently utilize this compound to elucidate enzyme mechanisms, screen for novel inhibitors, and advance our understanding of critical biological pathways.

References

-

Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual review of biochemistry, 73, 383–415. [Link]

-

Schneider, G., Käck, H., & Lindqvist, Y. (2000). The manifold of pyridoxal 5'-phosphate-dependent enzymes. Structure, 8(1), R1-R6. [Link]

-

John, R. A. (1995). Pyridoxal phosphate-dependent enzymes. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1248(2), 81-96. [Link]

Sources

The Unexplored Potential of Diphenyl Aminooxyphosphonate in Coordination Chemistry: A Guide for Researchers

Introduction: A Ligand of Intriguing Possibility

Diphenyl aminooxyphosphonate, also known by its synonym O-(diphenylphosphinyl)hydroxylamine, is a fascinating yet underexplored molecule in the realm of coordination chemistry. While its synthesis is well-documented and it has found utility as an electrophilic aminating agent in organic synthesis, its role as a ligand for metal ions remains a largely uncharted territory. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this ligand, its synthesis, its potential coordination behavior, and generalized protocols to encourage and facilitate future research into its coordination complexes.

The unique structural feature of diphenyl aminooxyphosphonate is the presence of multiple potential donor sites: the nitrogen atom of the aminooxy group, the oxygen atom of the aminooxy group, and the phosphoryl oxygen. This multifunctionality suggests the potential for versatile coordination modes, including monodentate, bidentate, and bridging interactions with a variety of metal centers. The steric and electronic properties of the two phenyl groups attached to the phosphorus atom are also expected to influence the stability and reactivity of its metal complexes.

This document will serve as a foundational resource, providing both established knowledge on the ligand itself and a scientifically reasoned framework for exploring its coordination chemistry.

Physicochemical Properties of Diphenyl Aminooxyphosphonate

A summary of the key physicochemical properties of diphenyl aminooxyphosphonate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂NO₄P | |

| Molecular Weight | 265.20 g/mol | |

| CAS Number | 88088-31-7 | |

| Appearance | White solid | |

| Melting Point | >140 °C (with decomposition) | |

| Solubility | Soluble in DMSO (slightly), Methanol (very slightly, sonicated) |

Synthesis of Diphenyl Aminooxyphosphonate: A Reliable Protocol

A scalable and reliable method for the preparation of O-(diphenylphosphinyl)hydroxylamine has been published in Organic Syntheses[1], providing a robust starting point for any research in this area. The protocol involves the reaction of diphenylphosphinic chloride with hydroxylamine in the presence of a base.

Experimental Protocol: Synthesis of O-(Diphenylphosphinyl)hydroxylamine[1]

Materials:

-

Diphenylphosphinic chloride

-

Hydroxylamine hydrochloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Suspend hydroxylamine hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Slowly add triethylamine dropwise to the cooled suspension.

-

In a separate flask, dissolve diphenylphosphinic chloride in dichloromethane.

-

Add the diphenylphosphinic chloride solution dropwise to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and any unreacted hydroxylamine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization to obtain O-(diphenylphosphinyl)hydroxylamine as a white solid.

Self-Validation: The purity of the synthesized ligand should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ³¹P NMR, and FT-IR).

Coordination Chemistry: A Frontier of Exploration

Despite the presence of multiple donor atoms, there is a notable absence of published studies detailing the coordination chemistry of diphenyl aminooxyphosphonate. This section, therefore, presents a theoretical framework based on the known coordination behavior of related functional groups to guide future investigations.

Potential Coordination Modes

The diphenyl aminooxyphosphonate ligand offers several potential modes of coordination to a metal center (M), as depicted in the diagram below. The actual coordination mode will depend on various factors, including the nature of the metal ion (hard vs. soft acid), the reaction conditions, and the presence of other ligands.

Caption: Potential coordination modes of diphenyl aminooxyphosphonate.

-

Monodentate Coordination: The ligand could coordinate to a metal center through either the nitrogen atom of the aminooxy group or the oxygen atom of the phosphoryl group.

-

Bidentate Chelation: The aminooxy group (-ONH₂) presents the possibility of forming a stable five-membered chelate ring by coordinating through both the nitrogen and oxygen atoms.

-

Bridging Coordination: The phosphoryl oxygen and the aminooxy group could potentially bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Generalized Protocols for the Synthesis and Characterization of Metal Complexes

The following protocols are generalized and should be adapted based on the specific metal ion and desired complex. They are intended to serve as a starting point for the exploration of the coordination chemistry of diphenyl aminooxyphosphonate.

Experimental Workflow: A General Approach

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Diphenyl Aminooxyphosphonate Synthesis

Welcome to the technical support center for the synthesis of Diphenyl aminooxyphosphonate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic yields and troubleshoot common issues. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and more effective problem-solving.

The Synthetic Pathway: A Mechanistic Overview

The most common and direct route to Diphenyl aminooxyphosphonate involves the reaction of diphenyl chlorophosphate with hydroxylamine in the presence of a base. This reaction is a nucleophilic substitution at the phosphorus center.

Mechanism:

-

Activation: The hydroxylamine, a potent nucleophile, attacks the electrophilic phosphorus atom of diphenyl chlorophosphate.

-

Substitution: The chloride ion, a good leaving group, is displaced.

-

Deprotonation: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

This process is sensitive to several factors, including the choice of base, solvent, temperature, and the purity of the starting materials.

Caption: Reaction mechanism for Diphenyl Aminooxyphosphonate synthesis.

Standard Experimental Protocol

This protocol provides a general framework for the synthesis. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

-

Diphenyl chlorophosphate

-

Hydroxylamine hydrochloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Stir bar and appropriate glassware

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine dropwise. Stir for 15-20 minutes.

-

Phosphonylation: While maintaining the temperature at 0 °C, add a solution of diphenyl chlorophosphate in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

-

Workup: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Diphenyl aminooxyphosphonate and related phosphoramidates.

Caption: Troubleshooting workflow for synthesis optimization.

Q1: My yield is consistently low. What are the most likely causes?

A1: Low yields in phosphoramidate synthesis are often traced back to a few key factors:

-

Moisture: The most common culprit is the presence of water in the reaction. Diphenyl chlorophosphate is highly susceptible to hydrolysis, which will convert it to diphenyl phosphate, a common side product. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere.[1][2]

-

Base Strength and Stoichiometry: Triethylamine is a common choice, but if your hydroxylamine starting material is a salt (e.g., hydroxylamine hydrochloride), you will need at least two equivalents of the base: one to neutralize the salt and one to scavenge the HCl produced during the reaction. In some cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may improve yields.

-

Reaction Temperature: The initial reaction is exothermic. Adding the diphenyl chlorophosphate too quickly or at a temperature above 0-5 °C can lead to side reactions.[3][4]

Q2: I am observing a significant amount of diphenyl phosphate as a byproduct. How can I prevent this?

A2: The formation of diphenyl phosphate is almost always due to hydrolysis of the diphenyl chlorophosphate starting material.[1] To mitigate this:

-

Use freshly opened or properly stored anhydrous solvents. Solvents like THF can absorb atmospheric moisture over time.

-

Ensure your hydroxylamine and base are as dry as possible.

-

Perform the reaction under a strict inert atmosphere (nitrogen or argon).

Q3: My purified product seems to decompose on the silica gel column. What can I do?

A3: The P-N bond in phosphoramidates can be sensitive to acidic conditions, and standard silica gel is slightly acidic.[1] This can lead to cleavage of the desired product during column chromatography. To prevent this, you can:

-

Neutralize the Silica: Pre-treat your silica gel by flushing the column with your eluent system containing a small amount of a tertiary amine, such as 1-2% triethylamine.[2]

-

Alternative Purification: If decomposition is still an issue, consider alternative purification methods like crystallization or preparative thin-layer chromatography (prep-TLC) with a neutralized stationary phase.

Q4: Can I use a different phosphonylating agent?

A4: Yes, while diphenyl chlorophosphate is common, other reagents can be used. For instance, in related syntheses, phosphoramidites are used, which are activated by a weak acid.[5] However, for the direct synthesis of Diphenyl aminooxyphosphonate, diphenyl chlorophosphate remains a straightforward and cost-effective choice.

Data-Driven Optimization

The choice of solvent and base can significantly impact the reaction yield. The following table summarizes general observations from phosphoramidate synthesis literature that can be applied to optimize your reaction.

| Parameter | Options | Rationale & Expected Outcome |